molecular formula C12H11ClFN B14041074 4-(4-fluorophenyl)aniline Hydrochloride

4-(4-fluorophenyl)aniline Hydrochloride

Cat. No.: B14041074
M. Wt: 223.67 g/mol
InChI Key: BOZYZEIWFJRWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-4’-fluorobiphenyl hydrochloride is a chemical compound with the molecular formula C12H11ClFN. It is a derivative of biphenyl, where one of the phenyl rings is substituted with an amino group (-NH2) and a fluorine atom (-F) at the para positions. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-4’-fluorobiphenyl hydrochloride can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing biphenyl derivatives .

Industrial Production Methods

In an industrial setting, the production of 4-Amino-4’-fluorobiphenyl hydrochloride may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-fluorobiphenyl hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

4-Amino-4’-fluorobiphenyl hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-4’-fluorobiphenyl hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in various non-covalent interactions. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4’-chlorobiphenyl hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    4-Amino-4’-bromobiphenyl hydrochloride: Similar structure but with a bromine atom instead of fluorine.

    4-Amino-4’-iodobiphenyl hydrochloride: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

4-Amino-4’-fluorobiphenyl hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in drug design and other applications .

Properties

Molecular Formula

C12H11ClFN

Molecular Weight

223.67 g/mol

IUPAC Name

4-(4-fluorophenyl)aniline;hydrochloride

InChI

InChI=1S/C12H10FN.ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-8H,14H2;1H

InChI Key

BOZYZEIWFJRWBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.